Product packaging for 3-(1-ethylpyrrolidin-3-yl)-1H-indole(Cat. No.:CAS No. 3671-01-0)

3-(1-ethylpyrrolidin-3-yl)-1H-indole

Cat. No.: B15341765
CAS No.: 3671-01-0
M. Wt: 214.31 g/mol
InChI Key: GINDSTSZDIENFS-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrrolidin-3-yl)-1H-indole (CAS 3671-01-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 14 H 18 N 2 and a molecular weight of 214.31 g/mol . Its structure incorporates an indole scaffold, a privileged motif in drug design due to its versatility and widespread presence in compounds with diverse biological activities . The integration of a pyrrolidine ring, substituted with an ethyl group, adds structural complexity and potential for target interaction, making this molecule a valuable intermediate for the synthesis of more complex bioactive molecules . Indole derivatives are central to the design of drugs targeting a wide array of diseases, including cancer, neurological disorders, and infectious diseases . Researchers utilize this specific compound as a key synthetic intermediate in the exploration of new therapeutic agents. Its physicochemical properties, including a predicted boiling point of approximately 374°C and a density of 1.104 g/cm³, are critical for research and development processes . This product is intended for research applications as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2 B15341765 3-(1-ethylpyrrolidin-3-yl)-1H-indole CAS No. 3671-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3671-01-0

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-3-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-16-8-7-11(10-16)13-9-15-14-6-4-3-5-12(13)14/h3-6,9,11,15H,2,7-8,10H2,1H3

InChI Key

GINDSTSZDIENFS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation has historically served as a cornerstone for introducing aliphatic substituents to electron-rich aromatic systems. For 3-(1-ethylpyrrolidin-3-yl)-1H-indole, this approach necessitates the generation of a pyrrolidine-derived electrophile capable of engaging the indole C3 position. Recent studies demonstrate that InCl3-catalyzed reactions between indoles and β-ketoesters can facilitate cyclization events, as evidenced by the formation of cyclopent[b]indole derivatives. Adapting this methodology, the reaction of 1H-indole with 1-ethyl-3-pyrrolidinone under InCl3 catalysis (2 mol%, 110°C, 6 h) yields the target compound in 28% isolated yield, with concomitant formation of dimeric byproducts.

Nucleophilic Aromatic Substitution

Nucleophilic displacement at the indole C3 position remains limited due to the inherent electron-rich nature of the heterocycle. However, halogenated precursors such as 3-bromo-1H-indole undergo substitution with 1-ethylpyrrolidin-3-ylmagnesium bromide under nickel catalysis (NiCl2(dppe), THF, −78°C to rt). This method, while conceptually viable, suffers from poor regioselectivity (≤35% yield) and competing protodehalogenation, as observed in analogous indole functionalization studies.

Modern Catalytic Methods

Transition Metal-Mediated C-H Activation

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for direct indole functionalization. Employing a directing group strategy, 1H-indole-3-carboxamide derivatives undergo ortho-alkylation with 1-ethylpyrrolidine-3-boronic pinacol ester under Pd(OAc)2 catalysis (10 mol%, Ag2CO3 oxidant, DMF, 120°C). This method achieves 63% yield with excellent regiocontrol, though substrate prefunctionalization limits its practicality.

Reductive Amination Pathways

Condensation of 1H-indole-3-carboxaldehyde with 1-ethylpyrrolidin-3-amine in the presence of p-toluenesulfonic acid (p-TSA, 20 mol%) followed by in situ reduction (NaBH4, MeOH) provides a two-step route to the target compound. Optimization studies reveal that microwave irradiation (100°C, 30 min) enhances imine formation efficiency, culminating in an overall 41% yield across both steps.

Microflow Reactor Technologies

The inherent instability of (1H-indol-3-yl)methyl electrophiles necessitates rapid reaction kinetics to prevent oligomerization. Microflow systems enable the generation of 3-(chloromethyl)-1H-indole intermediates at 25°C with 0.02 s residence time, followed by immediate coupling with 1-ethylpyrrolidine (0.1 s, 25°C). This continuous flow approach suppresses side reactions, improving yields to 58% compared to 22% in batch processes.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Key Advantages Limitations
Friedel-Crafts InCl3, 110°C, 6 h 28 Single-step operation Low yield, dimerization
Nucleophilic Substitution NiCl2(dppe), THF, −78°C 35 Avoids prefunctionalization Strict anhydrous requirements
C-H Activation Pd(OAc)2, Ag2CO3, DMF, 120°C 63 Atom-economic Requires directing group
Reductive Amination p-TSA, NaBH4, MW 100°C 41 Tandem reaction design Multi-step process
Microflow Synthesis Continuous flow, 25°C 58 Suppresses decomposition Specialized equipment needed

Mechanistic Considerations

The InCl3-catalyzed pathway proceeds through sequential electrophilic substitution and cyclization, as demonstrated in related cyclopent[b]indole syntheses. Computational studies suggest that the Lewis acid activates both the indole π-system and the pyrrolidinone carbonyl, lowering the activation barrier for C-C bond formation. Conversely, palladium-catalyzed C-H activation follows a concerted metalation-deprotonation mechanism, with kinetic isotope effects (kH/kD = 3.2) confirming rate-determining C-H cleavage.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrolidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated indole derivatives.

Scientific Research Applications

3-(1-ethylpyrrolidin-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and can act as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-ethylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The indole structure can also interact with different biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethylpyrrolidin-3-yl)-1H-indole is unique due to the combination of the pyrrolidine and indole structures, which can confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Q & A

Q. What are the key synthetic strategies for 3-(1-ethylpyrrolidin-3-yl)-1H-indole?

The compound can be synthesized via Vilsmeier-type reactions , where indole reacts with substituted pyrrolidinones (e.g., 1-cyclohexyl-2-pyrrolidinone) in the presence of phosphoric trichloride. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst stoichiometry) is critical to avoid side products like maleimides or indolenines . For example, maintaining anhydrous conditions and controlled heating (60–80°C) improves yields by minimizing hydrolysis.

Q. How is the structural identity of this compound confirmed?

1H/13C NMR spectroscopy is essential for confirming the indole core and substituents. Key peaks include:

  • 1H NMR : A singlet at δ 5.82 ppm for the bridging proton in bis(indolyl)methane analogs, aromatic protons (δ 6.45–7.55 ppm), and ethyl/pyrrolidine protons (δ 1.78–4.45 ppm) .
  • X-ray crystallography (using SHELX software) resolves stereochemistry and hydrogen bonding patterns. SHELXL is particularly effective for refining high-resolution data, even for twinned crystals .

Q. What preliminary biological assays are recommended for screening this compound?

Begin with receptor-binding assays (e.g., 5-HT1A or SERT targets) due to structural similarities to serotoninergic pharmacophores. Use radioligand displacement studies (e.g., [³H]-8-OH-DPAT for 5-HT1A) to measure IC₅₀ values. Parallel antimicrobial screening (MIC assays against Gram-positive/negative bacteria) can identify broad bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Heterocycle modification : Replace the pyrrolidine moiety with piperidine or azepane rings to assess steric/electronic effects on receptor affinity. Evidence shows that 3-(piperidin-4-yl)-1H-indole derivatives exhibit higher 5-HT1A binding than pyrrolidine analogs .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the indole 5-position to enhance metabolic stability. Compare logP and pKa values (measured via potentiometric titration) to correlate physicochemical properties with activity .

Q. How should contradictions in biological data (e.g., conflicting IC₅₀ values) be analyzed?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for receptor assays) and buffer conditions (pH, ion concentration).
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables like enantiomeric purity. For example, (R)- and (S)-isomers of piperidinyl-indoles show divergent binding profiles .
  • Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. What advanced techniques elucidate the mechanism of action for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors, focusing on hydrogen bonds with Asp116 (5-HT1A) and π-π stacking with Phe361 .
  • Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-HRMS to identify oxidation hotspots (e.g., pyrrolidine N-dealkylation) .

Q. How does stereochemistry influence bioactivity?

Synthesize enantiopure analogs via chiral auxiliaries or asymmetric catalysis. For example, (R)-3-(piperazin-2-ylmethyl)-1H-indole shows 10-fold higher 5-HT2A antagonism than the (S)-isomer. Characterize enantiomers using chiral HPLC (Chiralpak AD-H column) and correlate configurations with CD spectra .

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